molecular formula C21H25NO6 B12158319 2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid

2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid

Cat. No.: B12158319
M. Wt: 387.4 g/mol
InChI Key: HHFLZRRJEFOTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid: is a natural compound extracted from the leaves of .

  • It appears as a white to pale yellow crystalline powder with a distinct lemon fragrance.
  • Its applications range from insect repellent to antibacterial and antifungal agent. Some studies even suggest antiviral and antitumor potential .
  • Preparation Methods

    • The primary method for obtaining 2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid involves extracting it from the leaves of Cymbopogon winterianus .
    • Common extraction techniques include steam distillation and solvent extraction.
    • After extraction, the compound is purified and dried.
  • Chemical Reactions Analysis

      2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid: can undergo various reactions:

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a model compound for studying reactions and mechanisms.

      Biology: Investigated for its insect-repellent properties and potential health benefits.

      Medicine: Explored for antibacterial, antifungal, antiviral, and antitumor effects.

      Industry: May find applications in cosmetics, pharmaceuticals, and agriculture.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

      2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid: stands out due to its unique structure and multifaceted properties.

    • Similar compounds include other coumarin derivatives, but none precisely match its combination of features.

    Remember, this compound’s safety profile is generally considered favorable, but precautions should be taken to avoid allergic reactions or contact with eyes and mouth when handling it

    Properties

    Molecular Formula

    C21H25NO6

    Molecular Weight

    387.4 g/mol

    IUPAC Name

    2-[[2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetyl]amino]butanoic acid

    InChI

    InChI=1S/C21H25NO6/c1-5-15(19(24)25)22-18(23)9-14-11(2)13-8-12-6-7-21(3,4)28-16(12)10-17(13)27-20(14)26/h8,10,15H,5-7,9H2,1-4H3,(H,22,23)(H,24,25)

    InChI Key

    HHFLZRRJEFOTLR-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC(O3)(C)C)OC1=O)C

    Origin of Product

    United States

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